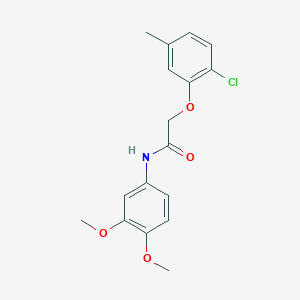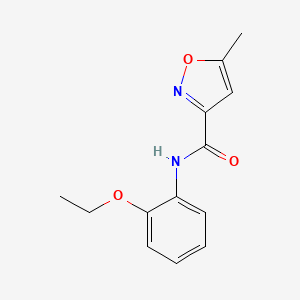![molecular formula C13H15FN2O B5127020 1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole, also known as Fluconazole, is an antifungal medication that is used to treat various fungal infections. It belongs to the triazole family of antifungal agents and is considered to be a broad-spectrum antifungal drug. The chemical formula of Fluconazole is C13H12F2N6O, and its molecular weight is 306.27 g/mol.
Mécanisme D'action
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption of the fungal cell membrane leads to cell death and ultimately results in the eradication of the fungal infection.
Biochemical and Physiological Effects:
This compound is rapidly absorbed after oral administration and reaches peak plasma concentrations within one to two hours. It is extensively metabolized in the liver and excreted in the urine. This compound has a half-life of approximately 30 hours, which allows for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole has several advantages for use in laboratory experiments. It is a relatively inexpensive drug and is widely available. It is also easy to administer and has a low toxicity profile. However, this compound has limitations in terms of its spectrum of activity. It is only effective against certain types of fungi and is not effective against bacterial infections.
Orientations Futures
There are several future directions for research on 1-[4-(2-fluorophenoxy)butyl]-1H-imidazole. One area of focus is the development of new formulations of the drug that can be used to treat resistant fungal infections. Another area of research is the investigation of this compound's potential use in the treatment of other types of infections, such as bacterial infections. Additionally, the mechanism of action of this compound is still not fully understood, and further research is needed to elucidate the details of this process.
Méthodes De Synthèse
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole can be synthesized by a variety of methods. One of the most common methods involves the reaction of 2,4-difluorobenzyl chloride with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of a base. This reaction produces the intermediate 1-[4-(2,4-difluorophenyl)-1,3-dithiolan-2-yl]butan-3-ol, which is then treated with 1,2-dimethylimidazole to produce this compound.
Applications De Recherche Scientifique
1-[4-(2-fluorophenoxy)butyl]-1H-imidazole has been extensively studied for its antifungal activity. It has been shown to be effective against a wide range of fungal infections, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. This compound is also used in the treatment of systemic fungal infections, such as candidemia and cryptococcal meningitis.
Propriétés
IUPAC Name |
1-[4-(2-fluorophenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-5-1-2-6-13(12)17-10-4-3-8-16-9-7-15-11-16/h1-2,5-7,9,11H,3-4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYADNRUQSAZGRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCN2C=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

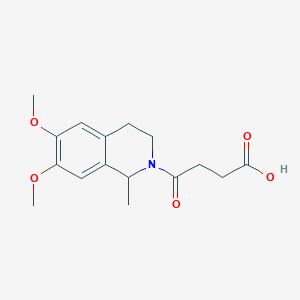
![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)

![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
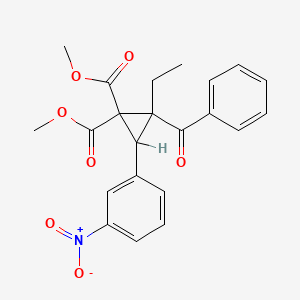
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126985.png)
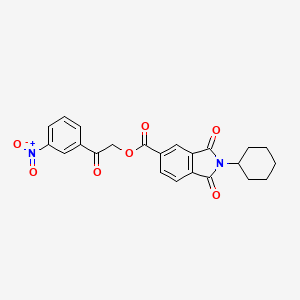
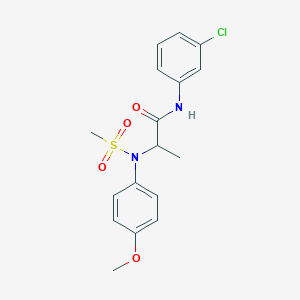
![N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5127002.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5127010.png)
